

Electronic Band Structure of Rhodium Oxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of **rhodium oxides**, with a primary focus on rhodium sesquioxide (Rh₂O₃) and rhodium dioxide (RhO₂). The information presented herein is curated from a range of theoretical and experimental studies, offering insights into the material's fundamental electronic properties crucial for applications in catalysis, electronics, and potentially drug development, where understanding redox properties and surface interactions is paramount.

Introduction to Rhodium Oxides

Rhodium oxides are a class of inorganic compounds with rhodium in various oxidation states. The most commonly studied phases are Rh₂O₃ and RhO₂. These materials are gaining significant interest due to their notable p-type conductivity, catalytic activity, and potential use in forming high-quality p-n heterojunctions.[1] A thorough understanding of their electronic band structure is essential for tailoring their properties for specific technological applications.

Crystal Structure of Rhodium Oxides

The electronic properties of a material are intrinsically linked to its crystal structure. **Rhodium oxide**s crystallize in several forms, with the corundum-type structure being prevalent for Rh₂O₃.

Rhodium Sesquioxide (Rh₂O₃):

Rh₂O₃ commonly exists in a corundum-type structure belonging to the trigonal space group R-3c.[2][3] In this structure, each Rh³⁺ ion is octahedrally coordinated to six O²⁻ ions.[2][3] Another orthorhombic phase (space group Pbcn) is also known.[4][5]

Rhodium Dioxide (RhO₂):

RhO₂ adopts a rutile-type structure, which is common for metal dioxides. It crystallizes in the tetragonal P4₂/mnm space group, where each Rh⁴⁺ ion is octahedrally coordinated to six O²⁻ ions.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the electronic band structure and crystal lattice of various **rhodium oxides** as reported in the literature.

Table 1: Lattice Parameters of Rhodium Oxides

Rhodi um Oxide Phas e	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Sourc e
α- Rh₂O₃	Trigon al	R-3c	5.14	5.14	13.89	90	90	120	[3]
α- Rh ₂ O ₃	Trigon al	R-3c	5.577	5.577	5.577	90	90	120	[2]
Rh₂O₃	Orthor hombi c	Pbcn	-	-	-	-	-	-	[4]
RhO ₂	Tetrag onal	P4 ₂ /m nm	-	-	-	-	-	-	[6]

Note: Dashes indicate data not readily available in the initial search results.

Table 2: Electronic Band Gap of Rhodium Oxides

Rhodium Oxide Phase	Method	Band Gap Type	Band Gap (eV)	Source	
α-Rh₂O₃	Experimental	Indirect	1.22	[1][7]	
α-Rh₂O₃	Experimental	Direct	3.40	[1][7]	
α-Rh ₂ O ₃	DFT (PBEsol)	Indirect	-	[1]	
α-Rh ₂ O ₃	DFT (HSE06)	Indirect	3.12	[1]	
α-Rh ₂ O ₃	DFT (HSE06)	Direct	3.40	[1]	
α-Rh ₂ O ₃	DFT (GGA)	-	0.2	[8]	
α-Rh ₂ O ₃	DFT+U (U=3.5 eV)	-	1.14	[8][9]	
Rh₂O₃ (orthorhombic)		-	0.569	[4]	

Note: Different computational methods yield varying band gap values, often underestimating experimental values. The DFT+U method provides a correction that can lead to better agreement with experimental data.

Experimental and Computational Methodologies

The determination of the electronic band structure of **rhodium oxide**s relies on a combination of experimental techniques and theoretical calculations.

Experimental Protocols

While detailed experimental protocols are not exhaustively provided in the initial search, the primary methods for characterizing the electronic structure of materials like **rhodium oxides** include:

 Optical Spectroscopy: Techniques like UV-Vis absorption spectroscopy are used to determine the optical band gap. The absorption of photons excites electrons from the valence band to the conduction band, and the energy at which absorption begins corresponds to the band gap.

• X-ray Photoelectron Spectroscopy (XPS): This technique is used to probe the core level and valence band electronic states, providing information about the density of states and the chemical environment of the constituent atoms.

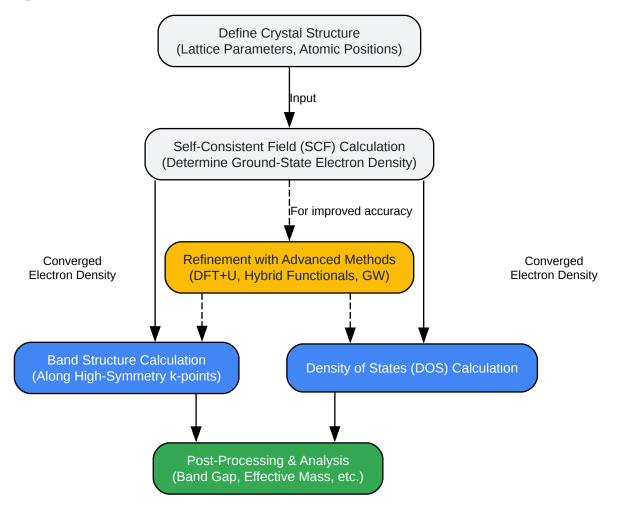
Computational Protocols: A DFT-Based Workflow

First-principles calculations based on Density Functional Theory (DFT) are the most common theoretical tools for investigating the electronic band structure of **rhodium oxides**.[1][8][10]

A typical workflow for these calculations is as follows:

- Structure Definition: The calculation begins with the definition of the crystal structure, including the lattice parameters and atomic positions. This information is often obtained from experimental data.
- Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density of the system. This is an iterative process where the Kohn-Sham equations are solved until the electron density converges.
- Band Structure Calculation: Using the converged electron density from the SCF step, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone.
- Density of States (DOS) Calculation: The DOS, which represents the number of available electronic states at each energy level, is also calculated. This provides further insight into the contributions of different atomic orbitals to the electronic bands.

To improve the accuracy of band gap calculations, especially for transition metal oxides with strongly correlated d-electrons, standard DFT methods are often extended:


- DFT+U: This method adds a Hubbard U term to the DFT functional to better describe the onsite Coulomb interactions of localized d-electrons.[8][9]
- Hybrid Functionals (e.g., HSE06): These functionals mix a portion of exact Hartree-Fock exchange with a standard DFT exchange-correlation functional, often leading to more accurate band gap predictions.[1]

 GW Approximation: This is a more computationally expensive method that goes beyond DFT to calculate the quasiparticle energies, providing a more accurate description of the electronic band structure.[1]

Visualizations

Computational Workflow for Electronic Band Structure

Click to download full resolution via product page

Caption: A typical workflow for the computational determination of electronic band structure using DFT.

Discussion and Conclusion

The electronic band structure of **rhodium oxides**, particularly Rh₂O₃, has been investigated through both experimental and theoretical approaches. The corundum-type α -Rh₂O₃ is an

indirect band gap semiconductor with a significant difference between its indirect and direct band gaps.[1][7] Computational studies highlight the importance of using methods beyond standard DFT, such as DFT+U and hybrid functionals, to accurately predict the band gap and electronic properties of these materials.[1][8] The p-type conductivity of Rh₂O₃ arises from its valence band structure, which has contributions from both Rh 4d and O 2p orbitals.[1]

For professionals in drug development, the electronic properties of **rhodium oxide** surfaces are of particular interest. The Lewis acidity of these surfaces, which is related to the electronic structure, can influence their interaction with organic molecules and their catalytic activity in relevant reactions.

Further research is needed to fully elucidate the electronic properties of less-studied phases like RhO and to obtain more detailed experimental data to benchmark and refine theoretical models. A deeper understanding of the surface electronic structure and its interplay with adsorbates will be crucial for advancing the application of **rhodium oxides** in catalysis and other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cris.unibo.it [cris.unibo.it]
- 2. mp-542734: Rh2O3 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. mp-1716: Rh2O3 (orthorhombic, Pbcn, 60) [legacy.materialsproject.org]
- 5. Rhodium(III) oxide Wikipedia [en.wikipedia.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. researchgate.net [researchgate.net]
- 8. web.stanford.edu [web.stanford.edu]
- 9. scispace.com [scispace.com]

- 10. [PDF] Surface Structure and Reactivity of Rhodium Oxide | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Electronic Band Structure of Rhodium Oxides: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b082144#electronic-band-structure-of-rhodium-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com